molecular formula C16H18ClNO B3171459 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline CAS No. 946682-54-8

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Cat. No. B3171459
CAS RN: 946682-54-8
M. Wt: 275.77 g/mol
InChI Key: IJLDHUYXMMYSIL-UHFFFAOYSA-N
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Description

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a chemical compound used for proteomics research . Its molecular formula is C16H18ClNO and has a molecular weight of 275.77 .

Scientific Research Applications

Chlorogenic Acid: A Model for Biological Activity Studies

Chlorogenic acid, a compound with a somewhat similar chemical structure, has been extensively studied for its diverse pharmacological properties. It exhibits antioxidant, anti-inflammatory, neuroprotective, and cardioprotective activities. Its role in modulating lipid and glucose metabolism highlights its therapeutic potential in treating disorders such as diabetes and obesity. These studies suggest that compounds with related chemical structures might also possess significant biological activities, warranting further investigation into their mechanisms of action and potential therapeutic applications (Naveed et al., 2018).

Environmental Impact of Aniline Derivatives

Research on aniline and its derivatives, including genotoxic activities and environmental persistence, offers insights into the environmental impact of such compounds. Studies have explored the mechanisms underlying the genotoxic potential of aniline, suggesting that its metabolites might contribute to chromosomal damage under high exposure levels. This line of research highlights the importance of understanding the environmental fate and toxicological effects of chemical compounds, including 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (Bomhard & Herbold, 2005).

Potential for Therapeutic Applications

The pharmacological properties of thymol and carvacrol, chemically related to aniline derivatives, indicate potential therapeutic applications. These compounds have been shown to possess anti-inflammatory, antibacterial, and antioxidant properties, suggesting that 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline could also be explored for similar applications. Investigating its molecular mechanisms and pharmacokinetic properties could provide insights into its potential as a therapeutic agent (Meeran et al., 2017).

properties

IUPAC Name

5-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(17)9-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDHUYXMMYSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195063
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

CAS RN

946682-54-8
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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